molecular formula C8H6BrN3 B1382080 8-Bromo-1,6-naphthyridin-5-amine CAS No. 1820686-20-1

8-Bromo-1,6-naphthyridin-5-amine

Cat. No.: B1382080
CAS No.: 1820686-20-1
M. Wt: 224.06 g/mol
InChI Key: HCBBBKVKWONFFD-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6BrN3. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

8-Bromo-1,6-naphthyridin-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. For instance, it may bind to the active site of a kinase, preventing the phosphorylation of target proteins, or it may enhance the activity of a phosphatase, leading to dephosphorylation of substrates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound may form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of a kinase, leading to inhibition of its activity. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that may have different biological activities compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism .

Preparation Methods

The synthesis of 8-Bromo-1,6-naphthyridin-5-amine typically involves multi-step processes. One common method includes the bromination of 1,6-naphthyridine followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent treatment with ammonia or amine derivatives under controlled temperatures . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

8-Bromo-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-1,6-naphthyridin-5-amine has several applications in scientific research:

Comparison with Similar Compounds

8-Bromo-1,6-naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

8-bromo-1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBBBKVKWONFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2N)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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